Cas no 1805485-87-3 (Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate)

Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate
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- インチ: 1S/C10H11F2NO3/c1-5-8(10(11)12)9(15)6(4-13-5)3-7(14)16-2/h4,10H,3H2,1-2H3,(H,13,15)
- InChIKey: NODJBMMUYRLJAB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=CNC=1C)CC(=O)OC)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.4
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029029192-1g |
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate |
1805485-87-3 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029029192-500mg |
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate |
1805485-87-3 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029029192-250mg |
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate |
1805485-87-3 | 95% | 250mg |
$980.00 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetateに関する追加情報
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate (CAS No. 1805485-87-3) in Modern Chemical and Pharmaceutical Research
Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate, identified by its CAS number 1805485-87-3, is a structurally intriguing compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of functional groups such as the difluoromethyl moiety and hydroxyl group in its molecular framework imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The difluoromethyl group, a key feature of this compound, has been extensively studied for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates. This substituent is particularly notable for its role in improving the bioavailability of small molecule drugs, a critical factor in the transition from preclinical to clinical applications. Recent advancements in medicinal chemistry have highlighted the difluoromethyl-containing compounds as promising candidates for treating a variety of diseases, including cancer, infectious diseases, and inflammatory disorders.
In parallel, the hydroxyl group at the 4-position of the pyridine ring contributes to the compound's reactivity and potential interactions with biological targets. Hydroxylated pyridines are well-documented for their role in enzyme inhibition and receptor binding, making them attractive for drug design. The combination of these functional groups in Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate creates a versatile platform for further derivatization and optimization.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The introduction of the difluoromethyl group typically requires advanced fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These methods ensure high selectivity and yield, which are essential for large-scale production. The hydroxyl group can be incorporated through oxidation or hydrolysis processes, depending on the synthetic route chosen.
The structural complexity of Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate has led to its exploration in various pharmacological contexts. For instance, studies have demonstrated its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial for targeting aberrant signaling pathways in cancer cells. The difluoromethyl group's ability to modulate electron density around the pyridine ring enhances interactions with protein targets, thereby improving drug efficacy.
Recent research has also highlighted the compound's role in developing antiviral agents. The hydroxyl group at the 4-position can serve as a hydrogen bond acceptor or participate in π-stacking interactions with viral proteins or nucleic acids. This dual functionality makes Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate a promising candidate for designing novel antiviral drugs that can disrupt viral replication cycles.
In addition to its therapeutic potential, this compound has been investigated for its agrochemical applications. Pyridine derivatives are widely used in pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The unique combination of functional groups in Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate may contribute to its effectiveness as an agrochemical by enhancing binding affinity to target enzymes or receptors.
The chemical properties of this compound also make it an interesting subject for material science research. Pyridine-based compounds can be incorporated into polymers or coatings to improve their thermal stability or mechanical strength. The presence of both polar (hydroxyl) and non-polar (difluoromethyl) groups allows for tunable intermolecular interactions, which can be exploited for designing advanced materials with specific functionalities.
Efforts are ongoing to optimize synthetic routes for Methyl 3-(difluoromethyl)-4-hydroxy-2-methylpyridine-5-acetate to achieve higher yields and purities. Green chemistry principles are being increasingly adopted to minimize waste and reduce environmental impact. Catalytic methods that employ recyclable catalysts or solvent-free conditions are being explored to enhance sustainability without compromising efficiency.
The future prospects of this compound are vast, with ongoing research expanding its potential applications across multiple domains. As our understanding of molecular interactions deepens, new derivatives and analogs are likely to be synthesized and tested for their biological activity. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.
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